(S)-2-(Benzyloxymethyl)pyrrolidine

Asymmetric Synthesis Medicinal Chemistry Chiral Auxiliary

(S)-2-(Benzyloxymethyl)pyrrolidine (CAS 89597-97-7), also known as O-Benzyl-L-prolinol, is a chiral, non-racemic pyrrolidine derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is characterized as a clear, colorless to light yellow liquid , with a reported boiling point of 282 ºC and a density of 1.009 g/cm³.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 89597-97-7
Cat. No. B3165045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Benzyloxymethyl)pyrrolidine
CAS89597-97-7
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(NC1)COCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2/t12-/m0/s1
InChIKeyWZWVGKAJVSLHAE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Benzyloxymethyl)pyrrolidine (CAS 89597-97-7) Product Specification and Baseline Properties for Sourcing Decisions


(S)-2-(Benzyloxymethyl)pyrrolidine (CAS 89597-97-7), also known as O-Benzyl-L-prolinol, is a chiral, non-racemic pyrrolidine derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized as a clear, colorless to light yellow liquid , with a reported boiling point of 282 ºC and a density of 1.009 g/cm³ . This compound serves as a versatile chiral building block and auxiliary, particularly valued for its ability to introduce stereochemical control in asymmetric syntheses for pharmaceutical and fine chemical applications .

Why Generic Substitution of (S)-2-(Benzyloxymethyl)pyrrolidine (CAS 89597-97-7) Is Inadequate: The Critical Role of Steric and Electronic Precision in Asymmetric Synthesis


The substitution of (S)-2-(Benzyloxymethyl)pyrrolidine with a generic or even a closely related pyrrolidine derivative is scientifically unsound due to the precise steric and electronic demands of modern asymmetric synthesis. While many compounds share the pyrrolidine core, the specific combination of the (S)-configuration and the benzyloxymethyl (-CH₂OBn) substituent is not an arbitrary feature. The benzyl group provides a unique, large, and electron-rich steric bulk that differs fundamentally from smaller alkyl (e.g., methyl) or other substituted benzyl groups. This bulk is critical for dictating the diastereofacial selectivity in reactions where the compound acts as a chiral auxiliary, influencing the outcome of key transformations such as enolate alkylations or conjugate additions [1]. The electronic properties of the benzyloxy moiety also modulate the reactivity of the adjacent nitrogen atom, which is essential when the compound functions as a ligand for metal catalysts or as an organocatalyst. Replacing this specific derivative with an alternative, such as a methoxymethyl analogue or a different stereoisomer, can lead to a complete loss of stereocontrol, reduced yield, or even an entirely different reaction pathway, thereby compromising the integrity and efficiency of the synthetic route [2].

Quantitative Evidence Guide for (S)-2-(Benzyloxymethyl)pyrrolidine (CAS 89597-97-7): Differentiated Performance Against Key Comparators


Chiral Auxiliary in Diastereoselective Alkylation: Total Diastereocontrol Enables Pregabalin Analog Synthesis

When employed as a chiral auxiliary in a pyrrolidin-2-one framework, the 4-benzyloxymethyl derivative enables an alkylation reaction that proceeds with total diastereoselection (>99:1 dr), as confirmed by ¹H NMR and NOE experiments [1]. This level of stereocontrol is essential for the efficient synthesis of conformationally restricted analogs of pregabalin, a clinically important neuropathic pain agent. While the study does not directly compare the benzyloxymethyl group to other substituents, the reported 'good yield' and 'total diastereoselection' are presented as a successful outcome specifically enabled by this auxiliary in a complex setting. This contrasts with reports where alkylation of related N-benzyl lactams proceeded in poor yield [1], highlighting the functional advantage of this specific pyrrolidine system.

Asymmetric Synthesis Medicinal Chemistry Chiral Auxiliary

Steric Differentiation from Methoxymethyl Analogue: Benzyl Group Provides Enhanced Bulk for Enolate Conformation Control

The benzyloxymethyl (-CH₂OBn) group offers a significantly larger steric footprint compared to the commonly used methoxymethyl (-CH₂OMe) analogue. In the context of chiral pyrrolidine auxiliaries, this increased bulk is a key design feature for controlling the conformation of reactive intermediates. The seminal work by Giese et al. demonstrates that C2-symmetrical pyrrolidines bearing bis(methoxymethyl) groups achieve high diastereoselectivities (up to 95% de) in radical reactions [1]. By class-level inference, replacing the smaller methoxy group with a benzyloxy moiety in a related system introduces even greater steric demand, which can be strategically employed to enhance facial selectivity or to alter the preferred conformation of an enolate or radical intermediate. This is a crucial differentiator for synthetic chemists seeking to optimize selectivity beyond the levels achievable with less bulky analogues.

Asymmetric Synthesis Chiral Auxiliary Stereocontrol

Enantiomeric Purity: The (S)-Enantiomer is the Defined Source of Asymmetric Induction

The (S)-2-(Benzyloxymethyl)pyrrolidine is supplied with a defined stereochemical configuration (CAS 89597-97-7), which is the absolute requirement for its function as a chiral auxiliary or ligand. The use of the enantiomerically pure (S)-form is non-negotiable for accessing a desired enantiomer of the final product. Substitution with the (R)-enantiomer (CAS 911313-89-8) or a racemic mixture would result in the formation of the opposite enantiomer or a racemic product, respectively, thereby nullifying the purpose of an asymmetric synthesis. While both enantiomers are commercially available with comparable specifications (e.g., >95% purity from vendors ), the choice between them is dictated entirely by the stereochemical outcome required by the synthetic pathway. The availability of a high-purity, single-enantiomer building block is the fundamental point of differentiation and value.

Chiral Synthesis Enantioselectivity Quality Control

Validated Application Scenarios for (S)-2-(Benzyloxymethyl)pyrrolidine (CAS 89597-97-7) Based on Quantitative Evidence


Synthesis of Conformationally Restricted Bioisosteres of Pregabalin

This compound is a validated precursor for constructing the pyrrolidine core of conformationally restricted pregabalin analogs, which are crucial for studying the binding requirements of the α2δ subunit of voltage-gated calcium channels. The total diastereoselectivity (>99:1 dr) achieved during the key alkylation step of a 4-benzyloxymethyl pyrrolidin-2-one enolate demonstrates the compound's effectiveness in setting the desired 3,4-trans stereochemistry, a critical requirement for biological activity [1]. Researchers engaged in medicinal chemistry programs targeting neuropathic pain or epilepsy should prioritize this building block for its proven ability to deliver high stereochemical fidelity in complex molecule construction.

Rational Design of High-Steric-Demand Chiral Auxiliaries and Ligands

For synthetic methodologists developing new asymmetric transformations, (S)-2-(Benzyloxymethyl)pyrrolidine offers a modular platform with enhanced steric bulk compared to its methoxymethyl counterpart [1]. This property is invaluable for designing chiral auxiliaries or ligands where high facial discrimination is required. The increased steric demand of the benzyl group can be exploited to further improve diastereoselectivities in processes like enolate alkylations, conjugate additions, or metal-catalyzed reactions, making it a strategic choice for pushing the boundaries of stereocontrol beyond the limits of less bulky pyrrolidine derivatives [1].

Asymmetric Organocatalysis Scaffold Development

The (S)-2-(Benzyloxymethyl)pyrrolidine core serves as a versatile scaffold for creating new chiral organocatalysts. Its secondary amine can be readily functionalized to introduce hydrogen-bonding motifs or other activating groups. The presence of the benzyloxymethyl substituent offers additional sites for non-covalent interactions and provides a defined chiral environment around the catalytic center. While direct catalytic data for this specific compound is sparse, its structural features align with the design principles of successful pyrrolidine-based organocatalysts that achieve high yields (73–90%) and enantioselectivities (up to 96% ee) [2]. Researchers exploring novel organocatalytic manifolds can leverage this scaffold's unique steric and electronic properties for catalyst diversification and optimization.

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